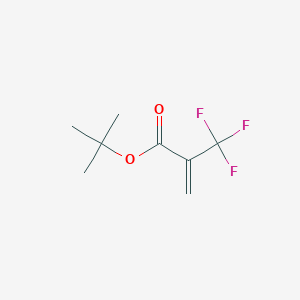

tert-Butyl 2-(trifluoromethyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSZBOUAGQERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382017 | |

| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105935-24-8 | |

| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of tert-Butyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(trifluoromethyl)acrylate (tBTFA), a fluorinated monomer of significant interest in polymer chemistry and materials science. This document details the synthesis of tBTFA, focusing on the preparation of its precursor, 2-(trifluoromethyl)acrylic acid (TFMAA), and its subsequent esterification. The physicochemical, spectroscopic, and reactive properties of tBTFA are presented in detail, supported by tabulated data for easy reference. Experimental protocols for key synthetic steps are provided, and the compound's reactivity and applications are visualized through logical diagrams. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated polymers and specialty chemicals.

Introduction

This compound is a valuable monomer used in the synthesis of advanced polymers. The incorporation of the trifluoromethyl (-CF3) group imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and altered solubility and reactivity. These characteristics make poly(this compound) and its copolymers suitable for a range of applications, including in the development of photoresists, specialty coatings, and advanced materials for the pharmaceutical and agrochemical industries. The bulky tert-butyl ester group offers stability during polymerization and can be readily removed under mild acidic conditions to yield the corresponding poly(2-(trifluoromethyl)acrylic acid), further expanding its utility.

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-(trifluoromethyl)acrylic acid (TFMAA), followed by the esterification of TFMAA with tert-butanol.

Synthesis of 2-(Trifluoromethyl)acrylic Acid (TFMAA)

While several proprietary methods exist, a common route to TFMAA starts from 3,3,3-trifluoropropene.[1] The synthesis involves the introduction of a carboxylic acid functionality to the fluorinated alkene.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)acrylic Acid

This is a representative protocol based on general synthetic transformations. Researchers should consult specific literature for detailed, optimized procedures.

Materials:

-

3,3,3-Trifluoropropene

-

Oxidizing agent (e.g., KMnO4, RuO4)

-

Appropriate solvent (e.g., acetone, water)

-

Acid for workup (e.g., HCl)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3,3,3-trifluoropropene in a suitable solvent and cool the mixture.

-

Slowly add the oxidizing agent to the solution while maintaining the temperature within a controlled range.

-

After the addition is complete, allow the reaction to stir for a specified time until completion, monitoring by an appropriate analytical technique (e.g., GC-MS, NMR).

-

Upon completion, quench the reaction and perform an acidic workup to protonate the carboxylate salt.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield crude 2-(trifluoromethyl)acrylic acid.

-

Purify the crude product by recrystallization or distillation to obtain the final product.

Synthesis of this compound

The final step is the esterification of 2-(trifluoromethyl)acrylic acid with tert-butanol. This reaction is typically acid-catalyzed.

Experimental Protocol: Esterification of 2-(Trifluoromethyl)acrylic Acid

This is a representative protocol. Specific conditions may vary.

Materials:

-

2-(Trifluoromethyl)acrylic Acid (TFMAA)

-

tert-Butanol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inhibitor (e.g., hydroquinone monomethyl ether) to prevent polymerization

Procedure:

-

To a solution of 2-(trifluoromethyl)acrylic acid in an anhydrous solvent, add a catalytic amount of a strong acid.

-

Add an excess of tert-butanol to the reaction mixture.

-

Add a polymerization inhibitor.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Physicochemical Properties

The properties of this compound and its precursor are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105935-24-8 | [2] |

| Molecular Formula | C8H11F3O2 | [3] |

| Molecular Weight | 196.17 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | ≥ 120 °C | [5] |

| Storage Temperature | 2 - 8 °C | [5] |

Table 2: Physicochemical Properties of 2-(Trifluoromethyl)acrylic Acid

| Property | Value | Reference(s) |

| CAS Number | 381-98-6 | [6] |

| Molecular Formula | C4H3F3O2 | [6] |

| Molecular Weight | 140.06 g/mol | [6] |

| Appearance | Colorless to off-white crystals | [6] |

| Melting Point | 51-52 °C | [6] |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | (CDCl₃): Signals corresponding to the vinyl protons and the tert-butyl protons. The tert-butyl group typically shows a singlet at ~1.5 ppm. |

| ¹³C NMR | (CDCl₃): Resonances for the carbonyl carbon, vinyl carbons, quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |

| ¹⁹F NMR | (CDCl₃): A characteristic signal for the -CF₃ group. |

| IR (thin film) | Characteristic peaks for C=O (ester) stretching, C=C stretching, and C-F stretching. |

Table 4: Spectroscopic Data for 2-(Trifluoromethyl)acrylic Acid

| Technique | Key Data |

| ¹H NMR | (CDCl₃): Signals for the vinyl protons and the acidic proton of the carboxylic acid (broad singlet). |

| ¹³C NMR | (CDCl₃): Resonances for the carbonyl carbon, vinyl carbons, and the carbon of the trifluoromethyl group. |

| IR (KBr) | Broad O-H stretching band for the carboxylic acid, C=O stretching, C=C stretching, and C-F stretching bands. |

Reactivity and Applications

This compound is a versatile monomer that participates in various polymerization reactions. Its electron-deficient double bond also makes it a suitable substrate for Michael addition and cycloaddition reactions.[2]

Polymerization

tBTFA can be polymerized via several methods, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[7] These controlled radical polymerization techniques allow for the synthesis of well-defined block copolymers with tailored properties.

Applications

The primary application of tBTFA is in the synthesis of fluorinated polymers. These polymers are used in:

-

Photoresists: For the microelectronics industry.

-

Coatings: To impart hydrophobicity, oleophobicity, and chemical resistance.

-

Pharmaceutical and Agrochemical Synthesis: As a building block to introduce the trifluoromethyl group, which can enhance metabolic stability and bioavailability of drug candidates.[2]

Visualizations

Diagram 1: Synthesis Workflow of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]

- 3. PubChemLite - this compound (C8H11F3O2) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. nbinno.com [nbinno.com]

- 7. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Monomer with a Dual-Personality: A Technical Guide to tert-Butyl 2-(Trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of advanced polymer chemistry, tert-Butyl 2-(trifluoromethyl)acrylate (tBTFMA), CAS Number 105935-24-8, stands out as a monomer of significant interest.[1] Its unique molecular architecture, featuring a bulky, acid-labile tert-butyl ester group juxtaposed with a strongly electron-withdrawing trifluoromethyl group, imparts a dual-personality that chemists can exploit for creating highly specialized polymers. This guide provides an in-depth exploration of tBTFMA, from its fundamental properties to its application in cutting-edge technologies like photolithography and specialty biomaterials. The interplay between the trifluoromethyl group, which enhances thermal stability and modifies surface properties, and the tert-butyl group, which offers a pathway to functional carboxylic acids via simple deprotection, makes tBTFMA a versatile building block for designing functional materials.[2]

Physicochemical & Safety Profile

A clear understanding of a monomer's properties is paramount for its effective and safe use in research and development.

Key Properties

| Property | Value | Source |

| CAS Number | 105935-24-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₁F₃O₂ | [1][3][6][7] |

| Molecular Weight | 196.17 g/mol | [1][3][4][7] |

| Appearance | Liquid | [4] |

| Boiling Point | 174 °C at 760 mmHg | [4] |

| Storage Temperature | 2 - 8 °C, under nitrogen | [4][6][7] |

Safety & Handling

As a laboratory chemical, tBTFMA requires careful handling in accordance with good industrial hygiene and safety procedures.[6]

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6] Thermal decomposition can generate hazardous products like carbon oxides and hydrogen fluoride.[6]

-

Precautions: Always handle tBTFMA in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including protective gloves, chemical goggles or safety glasses, and a lab coat.[6]

-

Storage: The monomer should be stored in a tightly closed container in a dry, cool, and well-ventilated area, typically between 2-8°C.[6] It is often supplied with a stabilizer, like 4-hydroxyTEMPO, and the presence of oxygen is necessary for the stabilizer to function effectively.[4][7][8]

Synthesis and Purification

The synthesis of tBTFMA is typically achieved through the esterification of 2-(trifluoromethyl)acrylic acid. A common and effective method involves the reaction of the parent acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. This reaction leverages the stability of the tertiary carbocation formed from isobutylene to drive the esterification process.

Figure 1: General synthesis and purification workflow for tBTFMA.

Causality in Synthesis: The choice of isobutylene is strategic; it provides the tert-butyl group directly. The reaction is typically performed at moderate temperatures to prevent polymerization of the acrylate product. Purification by vacuum distillation is crucial to remove unreacted starting materials and byproducts, ensuring high purity of the monomer, which is essential for controlled polymerization.

Reactivity and Polymerization

The utility of tBTFMA is rooted in its polymerization characteristics. It can be polymerized through various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[9][10][11]

-

Influence of the CF₃ Group: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the acrylate double bond. It also imparts unique properties to the resulting polymer, poly(this compound) or PtBTFMA, including increased glass transition temperature (Tg), enhanced thermal stability, and low surface energy.

-

Acid-Labile Deprotection: The defining feature of PtBTFMA is the acid-catalyzed cleavage of the tert-butyl ester group.[9] This reaction, typically carried out using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), quantitatively converts the hydrophobic PtBTFMA into the hydrophilic poly(2-(trifluoromethyl)acrylic acid) or PTFMAA.[12] This dramatic switch in solubility and functionality is the cornerstone of its application in chemically amplified photoresists.

Figure 2: Key workflow from monomer to functional polymer.

Applications in Advanced Materials

The unique properties of tBTFMA and its corresponding polymers make them valuable in several high-technology fields.

Chemically Amplified Photoresists

The primary application of tBTFMA-containing polymers is in photolithography, the process used to manufacture microelectronics.[13][14] In a positive-tone, chemically amplified photoresist, the polymer matrix is designed to be initially insoluble in an aqueous developer.[15]

-

Mechanism: The resist, containing a tBTFMA copolymer and a photoacid generator (PAG), is coated onto a substrate.[16] Upon exposure to deep UV (DUV) radiation (e.g., 248 nm or 193 nm), the PAG generates a strong acid in the exposed regions. During a subsequent post-exposure bake, this acid catalyzes the deprotection of the tert-butyl groups, converting the polymer into an alkali-soluble carboxylic acid.[16] The exposed regions can then be selectively washed away by a developer, leaving a precise pattern. The inclusion of fluorine can also enhance transparency at shorter wavelengths (e.g., 157 nm).[13]

Specialty Coatings and Surfaces

Polymers derived from tBTFMA exhibit low surface energy due to the presence of the trifluoromethyl groups. This property is desirable for creating hydrophobic and oleophobic surfaces. Applications include anti-fouling coatings, low-adhesion surfaces for biomedical devices, and protective layers with high chemical resistance.

Drug Delivery and Biomaterials

The ability to switch a polymer from a hydrophobic to a hydrophilic state via a pH or acid trigger is highly valuable in drug delivery. Copolymers containing tBTFMA can be designed to form nanoparticles or micelles that encapsulate hydrophobic drugs. Upon reaching a target environment with a lower pH (such as a tumor or an endosome), the deprotection reaction can trigger the release of the encapsulated cargo.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and target molecular weights.

Protocol 1: Representative RAFT Polymerization of tBTFMA

This protocol describes a controlled polymerization to synthesize PtBTFMA with a predictable molecular weight and narrow polydispersity.

-

Reagents & Setup:

-

This compound (tBTFMA), inhibitor removed.

-

Chain Transfer Agent (CTA), e.g., cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD).[10]

-

Initiator, e.g., Azobisisobutyronitrile (AIBN), recrystallized.

-

Anhydrous solvent, e.g., 1,4-dioxane.

-

Schlenk flask, magnetic stirrer, nitrogen/argon line.

-

-

Procedure:

-

To a Schlenk flask, add tBTFMA (e.g., 10 mmol), CDPCD (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol).

-

Add anhydrous dioxane (e.g., 5 mL).

-

Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill with nitrogen or argon and place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Allow the reaction to proceed for the desired time (e.g., 8-24 hours). Monitor conversion via ¹H NMR if desired.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

-

-

Characterization:

-

Determine molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

-

Confirm polymer structure using ¹H and ¹⁹F NMR spectroscopy.

-

Protocol 2: Acid-Catalyzed Deprotection of PtBTFMA

This protocol describes the conversion of the hydrophobic PtBTFMA to the hydrophilic PTFMAA.

-

Reagents & Setup:

-

Procedure:

-

Dissolve the PtBTFMA polymer (e.g., 1 g) in a suitable solvent like DCM (e.g., 20 mL) in a round-bottom flask. A more effective and rapid deprotection can be achieved using HCl in HFIP.[12]

-

Add a molar excess of the acid. For TFA, a 5-10 fold excess relative to the tert-butyl ester units is common.[9]

-

Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours.[9][12] Completion can be monitored by the disappearance of the tert-butyl signal in ¹H NMR.

-

Remove the solvent and excess acid under reduced pressure (rotary evaporation).

-

Redissolve the resulting polymer in a solvent like methanol or acetone and precipitate into a non-solvent like diethyl ether or hexane to purify.

-

Collect the final PTFMAA polymer by filtration and dry under vacuum.

-

-

Validation:

-

Confirm complete deprotection by ¹H NMR spectroscopy (disappearance of the peak around 1.5 ppm corresponding to the tert-butyl protons).

-

Verify the new structure using FTIR spectroscopy (appearance of a broad carboxylic acid O-H stretch).

-

Conclusion

This compound is more than just a monomer; it is a strategic tool for polymer scientists. Its unique combination of a fluorinated functional group and an acid-cleavable ester allows for the creation of smart polymers that can respond to chemical stimuli. From enabling the relentless miniaturization in the semiconductor industry to offering new possibilities for targeted drug delivery, the applications of tBTFMA are a direct result of its carefully balanced molecular design. As research continues, this versatile building block will undoubtedly play a role in the development of next-generation advanced materials.

References

- 1. T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE | 105935-24-8 [chemicalbook.com]

- 2. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]

- 3. indofinechemical.com [indofinechemical.com]

- 4. This compound,97%,stabilized with 0.025% 4-hydroxyTEMPO | 105935-24-8 [sigmaaldrich.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. chemscene.com [chemscene.com]

- 8. chemicals.basf.com [chemicals.basf.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Willson Research Group - Research - 157 nm Photoresist Materials [willson.cm.utexas.edu]

- 14. researchgate.net [researchgate.net]

- 15. microchemicals.com [microchemicals.com]

- 16. EP1152295A1 - Tertiary-butyl acrylate polymers and their use in photoresist compositions - Google Patents [patents.google.com]

Molecular formula and structure of tert-Butyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(trifluoromethyl)acrylate is a fluorinated monomer of significant interest in polymer chemistry and medicinal drug discovery. The incorporation of a trifluoromethyl group onto the acrylate backbone imparts unique chemical properties, making it a valuable building block for the synthesis of advanced materials and complex molecular architectures. Its electron-deficient double bond makes it a prime candidate for various chemical transformations, including Michael additions and cycloadditions.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, complete with experimental insights and workflow visualizations.

Molecular Formula and Structure

The molecular formula of this compound is C₈H₁₁F₃O₂ .[2][3][4] It has a molecular weight of approximately 196.17 g/mol .[2][4]

Structural Representation:

-

SMILES: C=C(C(=O)OC(C)(C)C)C(F)(F)F[2]

-

InChI: InChI=1S/C8H11F3O2/c1-5(8(9,10,11)6(12)13-7(2,3)4/h1H2,2-4H3

The structure consists of a tert-butyl ester group attached to an acrylate moiety, with a trifluoromethyl group at the 2-position of the acrylate.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁F₃O₂ | [2][3][4] |

| Molecular Weight | 196.17 g/mol | [2][4] |

| CAS Number | 105935-24-8 | [2] |

| Appearance | Colorless Liquid | |

| Boiling Point | 174 °C at 760 mmHg | |

| Purity | Typically >97% | [2] |

| Storage Temperature | 4 °C, under nitrogen |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Applications in Synthesis

Michael Addition Reactions

The electron-withdrawing trifluoromethyl group makes the double bond of this compound highly susceptible to nucleophilic attack in a Michael addition reaction. This reactivity is harnessed in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules. The tert-butyl ester group offers the advantage of being stable during many reactions and can be readily removed under mild acidic conditions to yield the corresponding carboxylic acid.[1]

A general workflow for a Michael addition reaction involving this compound is depicted below.

RAFT Polymerization

This compound is a valuable monomer in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This monomer can be used to create block copolymers with unique properties. For instance, it has been copolymerized with vinyl acetate to form alternating block copolymers.[5]

Below is a simplified logical diagram illustrating the key stages of a RAFT polymerization process.

Experimental Protocols

For reactions utilizing this compound, the following example protocol for a thia-Michael addition is provided based on general laboratory procedures.

Example Protocol: Thia-Michael Addition of a Thiol to this compound

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF at room temperature, add the desired thiol (1.1 eq).

-

Catalyst Addition: If required, a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU, 0.1 eq) is added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Michael adduct.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Conclusion

This compound is a highly functionalized monomer with significant potential in both polymer science and drug discovery. Its unique electronic properties, conferred by the trifluoromethyl group, make it a versatile building block for a range of chemical transformations. The ability to readily polymerize in a controlled manner and undergo efficient Michael additions allows for the creation of novel materials and complex organic molecules with tailored properties. Further exploration of this reagent is likely to yield new advancements in materials science and medicinal chemistry.

References

- 1. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C8H11F3O2) [pubchemlite.lcsb.uni.lu]

- 4. T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE | 105935-24-8 [chemicalbook.com]

- 5. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemistry of Trifluoromethylated Acrylates for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated acrylates are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The incorporation of a trifluoromethyl (-CF3) group into the acrylate backbone imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and reactivity of the parent molecule. This technical guide provides a comprehensive overview of the chemistry of trifluoromethylated acrylates, with a focus on their synthesis, properties, and applications in drug development.

The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the acrylate system, enhancing its reactivity as a Michael acceptor and influencing the stability of adjacent functional groups. In drug design, the -CF3 group is often employed as a bioisostere for a methyl group or a chlorine atom, offering advantages such as increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets.[1][2] These properties make trifluoromethylated acrylates valuable building blocks for the synthesis of a wide range of biologically active molecules, including heterocyclic compounds, amino acids, and complex natural product analogues.

This guide will delve into the key synthetic methodologies for accessing both α- and β-trifluoromethylated acrylates, provide a summary of their known physicochemical properties, and detail experimental protocols for their synthesis and key reactions. Furthermore, it will explore their applications in the development of novel therapeutic agents, offering insights for researchers and professionals in the field of drug discovery.

Physicochemical Properties of Trifluoromethylated Acrylates

The introduction of a trifluoromethyl group has a pronounced effect on the physical and chemical properties of acrylate derivatives. The high electronegativity of fluorine atoms leads to a strong polarization of the C-F bonds, resulting in a highly electron-deficient -CF3 group. This, in turn, influences the molecule's polarity, boiling point, melting point, and spectral characteristics. Below are tables summarizing the available data for some common trifluoromethylated acrylates.

Table 1: Physical Properties of Key Trifluoromethylated Acrylates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| 2-(Trifluoromethyl)acrylic acid | 381-98-6 | C4H3F3O2 | 140.06 | 51-52 | - | - | - |

| Methyl 2-(trifluoromethyl)acrylate | 382-90-1 | C5H5F3O2 | 154.09 | - | - | - | - |

| Ethyl 4,4,4-trifluorocrotonate | 25597-16-4 | C6H7F3O2 | 168.11 | - | 114-115 | 1.3601 | 1.125 |

| Trifluoromethyl acrylate | - | C4H3F3O2 | 140.06 | - | - | - | - |

Table 2: Spectral Data for Key Trifluoromethylated Acrylates

| Compound Name | 1H NMR (δ ppm) | 13C NMR (δ ppm) | 19F NMR (δ ppm) | IR (cm-1) |

| 2-(Trifluoromethyl)acrylic acid | 1H NMR data is available.[3] | 13C NMR data is available.[3] | 19F NMR data is available.[3] | IR data is available.[3] |

| Ethyl 4,4,4-trifluorocrotonate | 1H NMR data is available.[4] | 13C NMR data is available.[5] | 19F NMR data is available.[5] | IR data is available.[5] |

Synthetic Methodologies and Experimental Protocols

A variety of synthetic methods have been developed to access trifluoromethylated acrylates. These methods often involve the introduction of the trifluoromethyl group at an early stage, followed by the construction of the acrylate moiety. Key synthetic strategies include the Horner-Wadsworth-Emmons reaction, the Mizoroki-Heck reaction, and the Reformatsky reaction.

Synthesis of α-(Trifluoromethyl)acrylates

A common route to α-(trifluoromethyl)acrylates involves the reaction of aldehydes with phosphonates bearing a trifluoromethyl group.

Caption: Synthetic workflow for trifluoromethylated acrylates.

Experimental Protocol: Synthesis of Ethyl 2-(Trifluoromethyl)acrylate via Horner-Wadsworth-Emmons Reaction

This protocol is a general representation based on established Horner-Wadsworth-Emmons procedures.

-

Reagents and Equipment:

-

Triethyl 2-(trifluoromethyl)phosphonoacetate

-

Paraformaldehyde

-

Potassium carbonate

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a stirred solution of triethyl 2-(trifluoromethyl)phosphonoacetate (1.0 eq) in anhydrous THF at 0 °C, add potassium carbonate (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of paraformaldehyde (1.5 eq) in THF dropwise to the reaction mixture.

-

The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford ethyl 2-(trifluoromethyl)acrylate.

-

Synthesis of β-(Trifluoromethyl)acrylates

The Mizoroki-Heck reaction is a powerful tool for the synthesis of β-aryl-α,β-unsaturated esters, and has been successfully applied to the synthesis of trifluoromethylated acrylates.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluorocrotonate via Mizoroki-Heck Reaction

This protocol is a general representation based on established Mizoroki-Heck procedures.[6][7][8][9][10]

-

Reagents and Equipment:

-

3,3,3-Trifluoropropene

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Triethylamine (Et3N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk flask and line for inert atmosphere reactions

-

-

Procedure:

-

To a Schlenk flask charged with palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq), add anhydrous DMF.

-

The mixture is degassed and backfilled with argon.

-

Add ethyl acrylate (1.0 eq) and triethylamine (1.5 eq) to the reaction mixture.

-

Bubble 3,3,3-trifluoropropene gas through the solution for 15 minutes.

-

The reaction vessel is sealed and heated to 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by column chromatography to yield ethyl 4,4,4-trifluorocrotonate.

-

Key Reactions of Trifluoromethylated Acrylates

The electron-withdrawing trifluoromethyl group renders the β-carbon of the acrylate highly electrophilic, making these compounds excellent substrates for Michael addition reactions.

Caption: Michael addition to a trifluoromethylated acrylate.

Experimental Protocol: Michael Addition of a Thiol to Ethyl 4,4,4-trifluorocrotonate

This protocol is a general representation based on established thiol-Michael addition procedures.[11][12][13][14][15]

-

Reagents and Equipment:

-

Ethyl 4,4,4-trifluorocrotonate

-

Thiophenol

-

Triethylamine

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in dichloromethane, add thiophenol (1.1 eq).

-

Add a catalytic amount of triethylamine (0.1 eq) to the mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the corresponding Michael adduct.

-

Applications in Drug Development

The unique properties conferred by the trifluoromethyl group make trifluoromethylated acrylates highly valuable synthons in drug discovery. They serve as precursors to a variety of bioactive molecules, including anti-inflammatory agents, antiviral compounds, and various heterocyclic scaffolds.[2][16][17][18]

Synthesis of Bioactive Heterocycles

Trifluoromethylated acrylates are versatile starting materials for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazolines and pyrazoles, which are known to exhibit a wide range of pharmacological activities.[19][20][21][22][23][24][25]

Example: Synthesis of Trifluoromethylated Pyrazolines

Trifluoromethylated pyrazolines can be synthesized via the cycloaddition reaction of a trifluoromethylated acrylate with a hydrazine.

Caption: Synthesis of trifluoromethylated pyrazolines.

Precursors to Anti-inflammatory and Antiviral Agents

The incorporation of a trifluoromethyl group can enhance the anti-inflammatory and antiviral properties of drug candidates. Trifluoromethylated acrylates can be used as key intermediates in the synthesis of these agents. For instance, the crotonic acid moiety is found in some anti-inflammatory compounds, and the introduction of a trifluoromethyl group can modulate the activity and pharmacokinetic profile of these molecules.[18] Similarly, in the realm of antiviral research, the trifluoromethyl group is a common feature in many approved drugs, and trifluoromethylated acrylates provide a means to introduce this important functional group.[16][26]

Trifluoromethylated acrylates are versatile and powerful building blocks in modern organic chemistry and drug discovery. Their unique electronic and steric properties, imparted by the trifluoromethyl group, provide chemists with a valuable tool to fine-tune the characteristics of molecules for a variety of applications. The synthetic methodologies outlined in this guide, along with the key reactions and applications, highlight the importance of these compounds in the development of new materials and therapeutic agents. As research in this area continues to expand, the utility of trifluoromethylated acrylates in creating innovative solutions for scientific and medical challenges is expected to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. 2-(Trifluoromethyl)acrylic acid | C4H3F3O2 | CID 587694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4,4,4-trifluorocrotonate(25597-16-4) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 4,4,4-trifluorocrotonate [webbook.nist.gov]

- 6. synarchive.com [synarchive.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts [ouci.dntb.gov.ua]

- 11. Catalyst-Free Thia-Michael Addition to α-Trifluoromethylacrylates for 3D Network Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. hereon.de [hereon.de]

- 15. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. all-imm.com [all-imm.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bibliographies: 'Trifluoromethylated pyrazoline synthesis' – Grafiati [grafiati.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)acrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for producing 2-(trifluoromethyl)acrylate monomers. These monomers, including 2-(trifluoromethyl)acrylic acid (TFMAA) and its corresponding esters, are of significant interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced thermal stability and chemical resistance in the resulting polymers. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the logical relationships between different synthetic pathways.

Core Synthesis Strategies

The synthesis of 2-(trifluoromethyl)acrylate monomers predominantly proceeds through a few key chemical transformations. The selection of a particular strategy often depends on the availability of starting materials, desired scale, and the specific ester functionality required. The most prominent routes involve the carbonylation of a trifluoromethyl-substituted propene derivative and the esterification of 2-(trifluoromethyl)acrylic acid or its acyl chloride.

Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene

A robust and well-documented method for the synthesis of 2-(trifluoromethyl)acrylic acid involves the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene. This approach offers a direct route to the carboxylic acid, which can then be used as a precursor for various ester derivatives.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

A one-liter stainless steel autoclave is charged with a mixture of dichlorobis(triphenylphosphine)palladium (5.5 g, 7.85 x 10⁻³ mol), 2-bromo-3,3,3-trifluoropropene (139 g, 0.794 mol), water (20 g, 1.11 mol), and triethylamine (109 g, 1.08 mol) in tetrahydrofuran (500 ml).[1] The autoclave is then pressurized with carbon monoxide to 35 atmospheres and heated to a temperature of 75°C to 80°C with stirring for 2 hours.[1] Following the reaction, the mixture is acidified with 2N-hydrochloric acid and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate. The final product, α-trifluoromethylacrylic acid, is isolated by distillation under reduced pressure.[1]

Quantitative Data:

| Product | Starting Material | Catalyst | Solvent | Yield | Boiling Point | Melting Point |

| α-Trifluoromethylacrylic Acid | 2-Bromo-3,3,3-trifluoropropene | Dichlorobis(triphenylphosphine)palladium | Tetrahydrofuran | 67% | 90°C / 28 mmHg | 52.5°C - 53.0°C |

Synthesis of 2-(Trifluoromethyl)acrylate Esters via Esterification

The preparation of alkyl 2-(trifluoromethyl)acrylates is commonly achieved through the esterification of 2-(trifluoromethyl)acrylic acid or the reaction of its corresponding acyl chloride with an alcohol.

This classic method involves the reaction of 2-(trifluoromethyl)acrylic acid with an alcohol in the presence of an acid catalyst.

General Experimental Protocol:

In a typical procedure, 2-(trifluoromethyl)acrylic acid is dissolved in an excess of the desired alcohol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added, and the mixture is refluxed until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The excess alcohol is then removed under reduced pressure, and the crude ester is purified by distillation or column chromatography.

For more sensitive alcohols or to achieve higher yields, the use of 2-(trifluoromethyl)acryloyl chloride is a preferred method. The acyl chloride is typically prepared by treating 2-(trifluoromethyl)acrylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol for 2,2,2-Trifluoroethyl Methacrylate:

A two-step synthesis for a related monomer, 2,2,2-trifluoroethyl methacrylate, provides a relevant example of this approach. First, methacrylic acid is reacted with thionyl chloride in the presence of DMF and a polymerization inhibitor at 40-60°C to yield methacryloyl chloride.[2] Subsequently, the obtained methacryloyl chloride is reacted with 2,2,2-trifluoroethanol at 50-70°C to produce 2,2,2-trifluoroethyl methacrylate.[2] While this example uses methacrylic acid, the principle is directly applicable to the synthesis of 2-(trifluoromethyl)acrylate esters.

Quantitative Data for a Related Methacrylate Synthesis:

| Product | Starting Materials | Yield | Purity |

| 2,2,2-Trifluoroethyl Methacrylate | Methacrylic Anhydride, 2,2,2-Trifluoroethanol | 97.6% | >98% (GC) |

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the key synthetic pathways and their interconnections.

Caption: Overview of the primary synthetic routes to 2-(trifluoromethyl)acrylate monomers.

Caption: Detailed experimental workflows for the synthesis of 2-(trifluoromethyl)acrylates.

References

An In-Depth Technical Guide to the Electron-Withdrawing Nature of α-Trifluoromethyl Acrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a privileged position due to its profound impact on the physicochemical and biological properties of parent molecules. When appended to an acrylate scaffold at the α-position, the CF₃ group creates a unique class of monomers and building blocks: α-trifluoromethyl acrylates. This technical guide provides a comprehensive overview of the potent electron-withdrawing nature of this functional group, detailing its effects on reactivity, particularly as a Michael acceptor. This document includes a summary of key quantitative data, detailed experimental protocols for their synthesis and key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the rest of the molecule. This potent electronic pull significantly modulates the properties of adjacent functional groups.

In the context of α-trifluoromethyl acrylates, the CF₃ group dramatically lowers the electron density of the entire acrylate system. This has two major consequences:

-

Activation of the Carbon-Carbon Double Bond: The double bond becomes exceptionally electron-deficient, making it a highly reactive Michael acceptor, susceptible to attack by a wide range of nucleophiles.

-

Increased Acidity of the Parent Acid: The electron-withdrawing effect stabilizes the carboxylate anion, leading to a significant decrease in the pKa of the corresponding carboxylic acid. For instance, 2-(trifluoromethyl)acrylic acid has a predicted pKa of approximately 2.07, making it a considerably stronger acid than acrylic acid (pKa ≈ 4.25).[1]

This pronounced electron-deficient character is quantitatively captured by Hammett substituent constants, which measure the electronic influence of substituents on a benzene ring. The CF₃ group exhibits large, positive σ values, indicative of its strong electron-withdrawing capacity through both inductive and resonance effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters that illustrate the electron-withdrawing nature and characteristics of α-trifluoromethyl acrylates and their precursors.

Table 1: Physicochemical Properties

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| pKa | ~2.07 | 2-(Trifluoromethyl)acrylic acid | [1] |

| Hammett Constant (σ_m) | 0.44 | -CF₃ | Stenutz, Hammett substituent constants |

| Hammett Constant (σ_p) | 0.53 | -CF₃ | Stenutz, Hammett substituent constants |

Table 2: Spectroscopic Data for 2-(Trifluoromethyl)acrylic Acid

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹³C NMR | 167.9, 131.6 (q, J=33.1 Hz), 125.8 (q, J=276.4 Hz), 125.7 | ChemicalBook, CAS#381-98-6 |

| ¹⁹F NMR | -67.4 | ResearchGate, Quantification of an acrylic acid analogue using ¹⁹F NMR |

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1740 - 1760 | Strong |

| C=C (Alkene) | 1640 - 1650 | Medium |

| C-F Stretch | 1100 - 1350 | Strong, often multiple bands |

Synthesis of α-Trifluoromethyl Acrylates

A robust and widely used method for the synthesis of substituted α-trifluoromethyl acrylates is the ligand-free palladium-catalyzed Mizoroki-Heck reaction.[2] This reaction couples an aryl or vinyl halide with an α-trifluoromethyl acrylate ester, offering a versatile route to a diverse range of derivatives.

Experimental Protocol: Synthesis of Methyl 3-phenyl-2-(trifluoromethyl)acrylate

This protocol is a representative example of a ligand-free Mizoroki-Heck reaction.

-

Reagents and Setup: To a flame-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), silver(I) carbonate (Ag₂CO₃, 2.0 mmol), and a magnetic stir bar.

-

Atmosphere: Evacuate and backfill the tube with dry nitrogen or argon gas three times.

-

Addition of Reactants: Under a positive pressure of inert gas, add iodobenzene (1.0 mmol), methyl 2-(trifluoromethyl)acrylate (1.2 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and silver salts.

-

Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 3-phenyl-2-(trifluoromethyl)acrylate.

Reactivity as a Michael Acceptor

The highly electron-deficient nature of the β-carbon in α-trifluoromethyl acrylates makes them excellent substrates for Michael addition reactions. This 1,4-conjugate addition is a powerful tool for C-C, C-N, C-S, and C-P bond formation.

Aza-Michael Addition

The addition of nitrogen-based nucleophiles, such as primary and secondary amines, to α-trifluoromethyl acrylates proceeds efficiently, often without the need for a catalyst, to yield β-amino acid derivatives.[3] These products are valuable precursors for synthesizing fluorinated analogues of β-lactams and other nitrogen-containing heterocycles.

-

Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-(trifluoromethyl)acrylate (1.0 mmol) and benzylamine (1.1 mmol).

-

Solvent-Free Condition: If both reactants are liquids, the reaction can often be performed neat (solvent-free). Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours. For less reactive amines, gentle heating (40-50 °C) may be required.

-

Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the corresponding β-amino ester. No aqueous workup is typically necessary for this clean transformation.

Phospha-Michael Addition

The reaction with phosphorus-based nucleophiles, such as phosphines or phosphites, provides a direct route to compounds containing contiguous C-P and C-CF₃ bonds.[4][5] These organophosphorus compounds have applications as ligands, catalysts, and biologically active molecules.

-

Reagents and Setup: To a 25 mL round-bottom flask, add ethyl 2-(trifluoromethyl)acrylate (1.0 mmol), diethyl phosphite (1.2 mmol), and anhydrous tetrahydrofuran (THF, 10 mL).

-

Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol).

-

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 6-12 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the desired phosphonate product.

Visualizing the Electron-Withdrawing Effect

The powerful inductive effect of the α-trifluoromethyl group polarizes the entire acrylate system. This can be visualized through a logical workflow diagram illustrating how this electronic feature dictates the molecule's reactivity profile.

Conclusion and Outlook

α-Trifluoromethyl acrylates are highly valuable and versatile building blocks for chemical synthesis. Their defining characteristic—a powerful, inductively driven electron-withdrawing nature—renders their carbon-carbon double bond exceptionally susceptible to nucleophilic attack. This predictable reactivity, particularly in Michael additions, provides reliable and efficient pathways to complex fluorinated molecules that are of significant interest to the pharmaceutical and agrochemical industries. The synthetic protocols and quantitative data provided in this guide serve as a foundational resource for scientists looking to leverage the unique properties of these reagents in their research and development endeavors. Future work in this area will likely focus on developing asymmetric variations of these reactions and expanding the scope of nucleophiles to access an even broader array of novel trifluoromethylated compounds.

References

- 1. 2-(Trifluoromethyl)acrylic acid CAS#: 381-98-6 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. | Semantic Scholar [semanticscholar.org]

Literature review on the polymerization of tert-Butyl 2-(trifluoromethyl)acrylate

An In-depth Technical Guide to the Polymerization of tert-Butyl 2-(trifluoromethyl)acrylate

Introduction

This compound (tBTFA), also known as tert-butyl α-trifluoromethylacrylate, is a fluorinated monomer that has garnered significant interest in polymer chemistry. The incorporation of the trifluoromethyl group imparts unique properties to the resulting polymers, including thermal stability, chemical resistance, and distinct optical and surface characteristics. These properties make poly(this compound) (PtBTFA) and its copolymers valuable materials for a range of applications, from advanced coatings and optical materials to biomedical devices. This technical guide provides a comprehensive literature review of the polymerization of tBTFA, focusing on various polymerization techniques, experimental protocols, and key quantitative data. It is intended for researchers, scientists, and drug development professionals working with fluorinated polymers.

Polymerization Methods

The polymerization of tBTFA has been explored through several methods, primarily focusing on radical polymerization techniques. While tBTFA can undergo homopolymerization, it is frequently copolymerized with other monomers to tailor the final properties of the material.

Free Radical Polymerization

Conventional free radical polymerization is a common method for polymerizing tBTFA, particularly in copolymerization systems. In this process, a free radical initiator is used to generate radicals that attack the double bond of the monomer, initiating a chain reaction.

The radical copolymerization of tBTFA (referred to as MAF-TBE) with 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) has been investigated.[1] These studies have shown that tBTFA's incorporation into the copolymer can be less than 50 mol %, as it does not readily undergo radical homopolymerization under the studied conditions.[1] The resulting copolymers exhibit a random or alternating structure depending on the monomer feed ratio.[1]

Another study focused on the radical copolymerization of tBTFA with 2,2,2-trifluoroethyl methacrylate (TFEMA).[2] The kinetics of this copolymerization were studied to determine the reactivity ratios of the comonomers, which indicate that the resulting copolymer structure consists of poly(TFEMA) micro-blocks separated by single tBTFA units.[2]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This technique employs a chain transfer agent (CTA) to mediate the polymerization process.

The RAFT polymerization of tBTFA has been explored in the context of block copolymer synthesis. For instance, block copolymers containing a poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) segment have been synthesized using RAFT polymerization.[3] The choice of CTA is crucial for achieving well-defined block copolymers, with cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) being identified as a universal and effective CTA for this system.[3] The resulting block copolymers showed acceptable dispersity values (Đ ≤ 1.36).[3]

More recently, the ring-expansion RAFT (RE-RAFT) polymerization of tert-butyl acrylate has been demonstrated using a cyclic trithiocarbonate derivative, opening up possibilities for the synthesis of cyclic polyacrylates.[4] While this study did not use tBTFA directly, the methodology could potentially be adapted for it.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst, typically a copper complex, to control the polymerization. While the provided literature does not detail the ATRP of tBTFA specifically, extensive research has been conducted on the ATRP of tert-butyl acrylate (tBA).[5][6][7][8][9] These studies provide a strong foundation for developing ATRP protocols for tBTFA.

Controlled polymerizations of tBA have been achieved using a CuBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) catalyst system with an alkyl bromide initiator.[5][7] The addition of a solvent is often necessary to create a homogeneous catalytic system and to control the polymerization rate, leading to polymers with low polydispersity.[5][7]

Anionic and Group Transfer Polymerization

Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions. The anionic polymerization of tert-butyl acrylate has been studied, indicating that under carefully purified conditions, living polymerization can be achieved at low temperatures (-78°C) using n-butyllithium as an initiator in tetrahydrofuran.[10] However, side reactions can occur during initiation.[10] The application of anionic polymerization to tBTFA is not explicitly detailed in the provided search results but remains a potential route for synthesizing well-defined PtBTFA.

Group transfer polymerization (GTP) is another method for the controlled polymerization of acrylic monomers at or above room temperature.[11][12] It involves the use of a silyl ketene acetal initiator and a nucleophilic or Lewis acid catalyst.[11] Similar to anionic polymerization, direct application of GTP to tBTFA is not described in the search snippets but could be a viable method.

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for the polymerization of tBTFA.

Table 1: Reactivity Ratios in Free Radical Copolymerization

| Comonomer 1 | Comonomer 2 | r₁ | r₂ | Temperature (°C) | Reference |

| 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | This compound (MAF-TBE) | 1.71 ± 0.01 | 0 | 74 | [1] |

| 2,2,2-trifluoroethyl methacrylate (TFEMA) | tert-butyl α-trifluoromethacrylate (TBTFMA) | 4.87 ± 1.50 | 0.10 ± 0.02 | 74 | [2] |

Table 2: Molecular Weight and Polydispersity Data for Copolymers of tBTFA

| Polymerization Method | Copolymer System | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conditions | Reference |

| Free Radical | poly(FATRIFE-co-MAF-TBE) | 1.5 x 10⁴ - 9.6 x 10⁴ | 1.5 - 3.1 | tert-butyl 2,2-dimethylperoxypropanoate initiator, acetonitrile solution | [1] |

| RAFT | poly(VAc-alt-MAF-TBE)-b-poly(M) | - | ≤ 1.36 | CDPCD as CTA, 40°C | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key polymerization techniques based on the provided literature.

Free Radical Copolymerization of tBTFA and FATRIFE

This protocol is based on the study by Cracowski et al.[1]

-

Materials: 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), this compound (MAF-TBE), tert-butyl 2,2-dimethylperoxypropanoate (initiator), acetonitrile (solvent).

-

Procedure:

-

A solution of FATRIFE, MAF-TBE, and the initiator is prepared in acetonitrile in a reaction vessel.

-

The reaction mixture is degassed to remove oxygen, which can inhibit radical polymerization.

-

The vessel is sealed and placed in a temperature-controlled bath at 74°C to initiate the polymerization.

-

The reaction is allowed to proceed for a specified time.

-

The polymerization is quenched, typically by cooling and exposure to air.

-

The resulting copolymer is isolated by precipitation in a non-solvent and dried.

-

The copolymer composition is determined by ¹⁹F NMR, and molecular weight and polydispersity are determined by size exclusion chromatography (SEC).

-

RAFT Polymerization for Block Copolymers Containing tBTFA

This protocol is a generalized procedure based on the synthesis of block copolymers containing poly(VAc-alt-MAF-TBE).[3]

-

Materials: Vinyl acetate (VAc), tert-butyl-2-trifluoromethacrylate (MAF-TBE), a suitable comonomer (M) for the second block, cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) as the CTA, a suitable radical initiator (e.g., AIBN), and a solvent.

-

Procedure for Macro-CTA Synthesis:

-

VAc, MAF-TBE, CDPCD, and the initiator are dissolved in a suitable solvent in a reaction vessel.

-

The mixture is deoxygenated.

-

The polymerization is carried out at a specific temperature (e.g., 40°C) for a set time to form the poly(VAc-alt-MAF-TBE) macro-CTA.

-

The macro-CTA is purified.

-

-

Procedure for Block Copolymerization:

-

The purified macro-CTA, the second monomer (M), and a fresh portion of the initiator are dissolved in a solvent.

-

The mixture is deoxygenated.

-

The chain extension is carried out under controlled temperature conditions.

-

The resulting block copolymer is isolated and characterized for its molecular weight and polydispersity.

-

ATRP of tert-Butyl Acrylate (as a model for tBTFA)

This protocol is based on the work of Davis and Matyjaszewski on the ATRP of tert-butyl acrylate.[5][7]

-

Materials: tert-Butyl acrylate (tBA) (purified by removing inhibitor), methyl 2-bromopropionate (initiator), CuBr (catalyst), N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) (ligand), and a solvent (e.g., p-dimethoxybenzene).

-

Procedure:

-

The monomer (tBA) and solvent are added to a Schlenk flask and deoxygenated.

-

The initiator, catalyst (CuBr), and ligand (PMDETA) are added to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is placed in a thermostated oil bath at a specific temperature (e.g., 60°C) to start the polymerization.

-

Samples are taken periodically to monitor monomer conversion (by GC or NMR) and the evolution of molecular weight and polydispersity (by SEC).

-

The polymerization is terminated by cooling and exposing the reaction mixture to air.

-

The catalyst is removed by passing the polymer solution through a column of neutral alumina.

-

The polymer is isolated by precipitation and dried under vacuum.

-

Mandatory Visualizations

The following diagrams illustrate the key polymerization mechanisms and a general experimental workflow.

Caption: Mechanism of Free Radical Polymerization of tBTFA.

Caption: Mechanism of RAFT Polymerization.

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Caption: General Experimental Workflow for Polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. [PDF] Anionic Polymerization of tert-Butyl Acrylate | Semantic Scholar [semanticscholar.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

A Technical Guide to tert-Butyl 2-(trifluoromethyl)acrylate: Commercial Availability, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-Butyl 2-(trifluoromethyl)acrylate (CAS No. 105935-24-8), a key fluorinated monomer in polymer chemistry and a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines its commercial availability from various suppliers, details its physicochemical properties, and presents relevant experimental protocols for its use.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to research and development as well as bulk manufacturing needs. The compound is typically offered at purities of 95% or 97% and is often stabilized with agents like 4-hydroxy-TEMPO to prevent polymerization during storage.[1][2][3] Below is a comparative summary of offerings from prominent suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Additional Notes |

| ChemScene [1][3] | 105935-24-8 | 97% (stabilized with 0.025% 4-hydroxyTEMPO) | 250mg, 1g | $12.00 - $43.00 | Offers custom synthesis and commercial production services. |

| AKSci [2] | 105935-24-8 | 95% | 1g, 5g, 25g | $93.00 - $850.00 | Products are not sold to individuals and do not ship to residential addresses. |

| Sigma-Aldrich [3] | 105935-24-8 | 97% (stabilized with 0.025% 4-hydroxyTEMPO) | Varies | Pricing available upon login for organizational/contract pricing. | Provides key documents such as Certificate of Analysis (COA) and Certificate of Origin (COO). |

| Manchester Organics [4] | 105935-24-8 | Not specified | Varies | Not specified | Discounts may be available for larger volume orders. |

| Matrix Scientific [5] | 105935-24-8 | Not specified | Varies | Not specified | Classifies the compound as an irritant and provides Safety Data Sheets (SDS). |

| MySkinRecipes [6] | 105935-24-8 | 97% | Varies | Not specified | Highlights its use as a fluorinated building block in organic synthesis. |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.

| Property | Value | Source |

| CAS Number | 105935-24-8 | [1][2][3][4][5][7] |

| Molecular Formula | C₈H₁₁F₃O₂ | [1][4][5] |

| Molecular Weight | 196.17 g/mol | [1][5] |

| Appearance | Liquid | [3] |

| Boiling Point | 174 °C at 760 mmHg; 120 °C | [3][5] |

| Purity | 95% or 97% | [1][2][3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3][6][8] |

| Synonyms | T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE, tert-Butyl 2-(trifluoromethyl)prop-2-enoate | [1][8] |

| InChI Key | RCSSZBOUAGQERK-UHFFFAOYSA-N | [3] |

| SMILES | C=C(C(=O)OC(C)(C)C)C(F)(F)F | [1] |

Experimental Protocols

General Synthesis of tert-Butyl Acrylates

General Reaction Scheme:

Key Steps from a Patented Process for tert-Butyl Acrylate[9]:

-

Catalyst and Acid Mixing: A catalyst, such as p-toluenesulfonic acid, is uniformly mixed with acrylic acid.

-

Preheating: The mixture is passed through a preheating system.

-

Reaction with Isobutene: The preheated mixture is introduced into a microchannel reactor along with liquefied isobutene.

-

Acid-Alkene Addition: An acid-alkene addition reaction occurs within the reactor.

-

Separation: The resulting reaction liquid is separated to obtain the tert-butyl acrylate product.

Disclaimer: This is a generalized description of a related synthesis and would require significant adaptation and optimization for the synthesis of this compound.

De-tert-butylation of Poly(tert-butyl acrylate)

The tert-butyl ester group is often used as a protecting group in polymer synthesis, which can be later removed to yield the corresponding poly(acrylic acid). A common method for this deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]

Experimental Protocol for De-tert-butylation[10]:

-

Dissolution: Dissolve the poly(tert-butyl acrylate)-containing polymer in dichloromethane (DCM).

-

Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 5.0 equivalents of TFA relative to the tert-butyl ester units.

-

Reaction: Stir the mixture at room temperature for 12-72 hours.

-

Workup: Remove the DCM and excess TFA under a gentle stream of dry air or by rotary evaporation.

-

Drying: Dry the resulting polymer under vacuum to yield the poly(acrylic acid) derivative.

Visualizing Workflows and Pathways

Procurement Workflow for a Research Laboratory

The following diagram illustrates a typical workflow for a researcher to procure this compound for laboratory use.

Caption: A typical procurement workflow for a research chemical.

Application in RAFT Polymerization

This compound can be utilized as a monomer in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined block copolymers.[11] The following diagram outlines the key stages of this process.

References

- 1. chemscene.com [chemscene.com]

- 2. 105935-24-8 this compound AKSci 8272AC [aksci.com]

- 3. This compound,97%,stabilized with 0.025% 4-hydroxyTEMPO | 105935-24-8 [sigmaaldrich.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]

- 7. T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE | 105935-24-8 [chemicalbook.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. CN110950760B - A kind of technology of synthesizing tert-butyl acrylate - Google Patents [patents.google.com]

- 10. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Unassuming Powerhouse: A Technical Guide to the Fundamental Reactivity of α-Trifluoromethylacrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into monomeric structures has profound implications for the properties of the resulting polymers and their applications, particularly in the realms of advanced materials and pharmaceuticals. Among these fluorinated building blocks, α-trifluoromethylacrylates stand out due to the unique electronic influence of the -CF3 group on the acrylate system. This guide provides an in-depth exploration of the fundamental reactivity of α-trifluoromethylacrylate monomers, offering a technical resource for researchers and professionals engaged in polymer chemistry and drug development. We will delve into their synthesis, polymerization behavior, and key chemical transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Synthesis of α-Trifluoromethylacrylate Monomers